molecular formula C11H13NO4 B021622 Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid CAS No. 110599-19-4

Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid

Cat. No. B021622
M. Wt: 223.22 g/mol
InChI Key: WGDDJHCUSJPJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin was first synthesized in 1975 by the pharmaceutical company Parke-Davis, and it was approved by the U.S. Food and Drug Administration (FDA) in 1993. Since then, gabapentin has become a widely prescribed medication due to its efficacy and safety profile.

Mechanism Of Action

The exact mechanism of action of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.

Biochemical And Physiological Effects

Gabapentin has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. Gabapentin has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.

Advantages And Limitations For Lab Experiments

Gabapentin has several advantages for use in laboratory experiments. It has a well-established safety profile and is widely available. It is also relatively inexpensive compared to other medications used in laboratory experiments. However, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has some limitations. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid can cause sedation and dizziness, which can interfere with experimental results.

Future Directions

There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid. One area of research is the development of more potent and selective α2δ ligands, which could lead to the development of more effective medications for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, which is believed to play a role in the pathophysiology of several neurological disorders. Finally, the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders is an area of research that warrants further investigation.
Conclusion
In conclusion, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is a medication that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. Gabapentin works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, including the development of more potent and selective α2δ ligands, investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, and the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders.

Synthesis Methods

Gabapentin is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. This compound is then treated with hydroxylamine to form the hydroxamic acid, which is subsequently hydrolyzed with sodium hydroxide to form Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid.

Scientific Research Applications

Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence.

properties

CAS RN

110599-19-4

Product Name

Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-hydroxy-2-[[2-(4-methylphenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)6-9(13)12-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)

InChI Key

WGDDJHCUSJPJSS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O

synonyms

Acetic acid, hydroxy[[(4-methylphenyl)acetyl]amino]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.